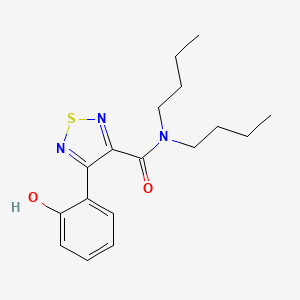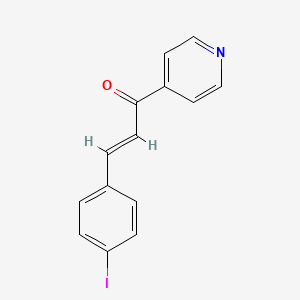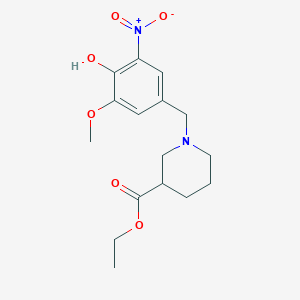![molecular formula C19H23N3O B3835705 N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide](/img/structure/B3835705.png)
N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide
Overview
Description
N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide typically involves the alkylation of 4-phenylpiperazine with a suitable alkylating agent, followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation and acylation processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets such as receptors and enzymes.
Medicine: Explored for its potential as an anticonvulsant, antidepressant, and antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions. The compound may also inhibit certain enzymes, leading to increased levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(3,5-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Uniqueness
N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide stands out due to its specific structural features, which confer unique pharmacological properties. Its ability to interact with multiple neurotransmitter systems makes it a versatile candidate for drug development. Additionally, its synthetic accessibility and chemical stability further enhance its appeal for research and industrial applications .
Properties
IUPAC Name |
N-[4-[(4-phenylpiperazin-1-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-16(23)20-18-9-7-17(8-10-18)15-21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPYWJCYUVYVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-ethyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B3835642.png)
![1-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}proline](/img/structure/B3835649.png)

![3-[2-(4-ethoxyphenyl)vinyl]-6-(2-phenylethyl)-2-cyclohexen-1-one](/img/structure/B3835658.png)

![1-[[3-(2-Methoxyethyl)-2-(3-methylbutylsulfonyl)imidazol-4-yl]methyl]azocane](/img/structure/B3835696.png)


![Ethyl 1-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperidine-2-carboxylate](/img/structure/B3835716.png)
![N-[(E)-[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B3835718.png)

![ethyl 1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B3835725.png)
